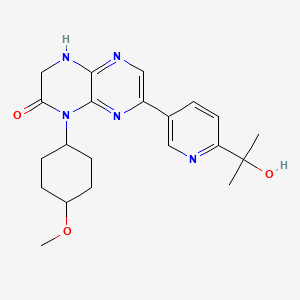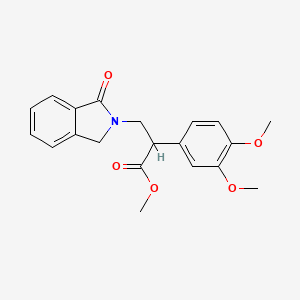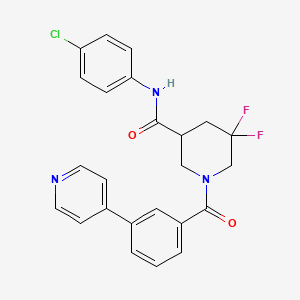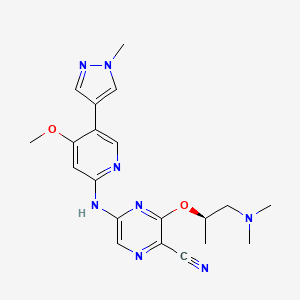
Cevidoplenib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cevidoplenib is an orally administered, low-molecular-weight, synthetic compound that functions as a selective inhibitor of spleen tyrosine kinase (SYK). This compound is primarily being developed for the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and idiopathic thrombocytopenic purpura .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cevidoplenib is synthesized through a series of chemical reactions involving pyrido[4,3-d]pyrimidin-5-one derivativesThe final product is obtained through purification processes such as crystallization and chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to streamline production and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Cevidoplenib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized for research and development purposes .
Wissenschaftliche Forschungsanwendungen
Cevidoplenib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of spleen tyrosine kinase and its effects on various biochemical pathways.
Biology: Utilized in research to understand the role of spleen tyrosine kinase in immune cell signaling and autoimmune disease progression.
Wirkmechanismus
Cevidoplenib exerts its effects by selectively inhibiting spleen tyrosine kinase, a non-receptor tyrosine kinase involved in the activation of various immune cells. By binding to the active site of spleen tyrosine kinase, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting immune cell activation and reducing inflammation. This mechanism makes this compound a promising therapeutic agent for autoimmune diseases .
Vergleich Mit ähnlichen Verbindungen
Fostamatinib: Another spleen tyrosine kinase inhibitor used for the treatment of immune thrombocytopenic purpura.
Entospletinib: A selective spleen tyrosine kinase inhibitor investigated for its potential in treating hematological malignancies.
Rilzabrutinib: A reversible inhibitor of spleen tyrosine kinase and Bruton’s tyrosine kinase, used in the treatment of autoimmune diseases.
Uniqueness of Cevidoplenib: this compound stands out due to its high selectivity for spleen tyrosine kinase, which minimizes off-target effects and enhances its safety profile. Additionally, its oral bioavailability makes it a convenient option for patients compared to other similar compounds .
Eigenschaften
IUPAC Name |
cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZUBLQESBVOSH-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1703788-21-9 |
Source


|
| Record name | Cevidoplenib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703788219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEVIDOPLENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3H8BX897 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)




![4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride](/img/structure/B606546.png)

